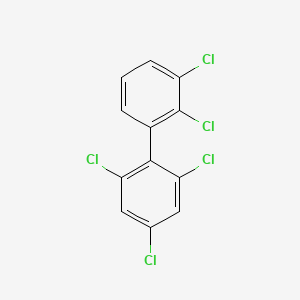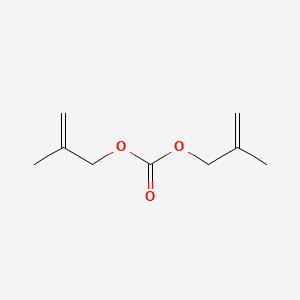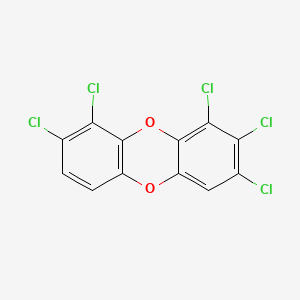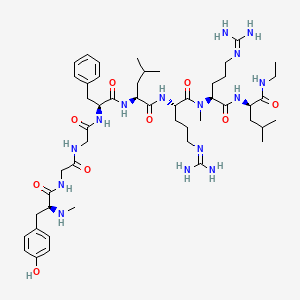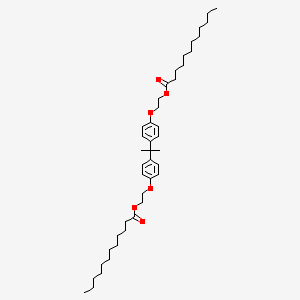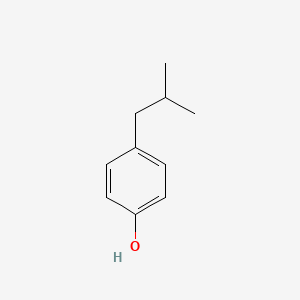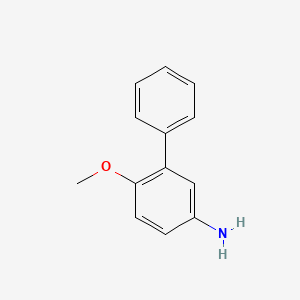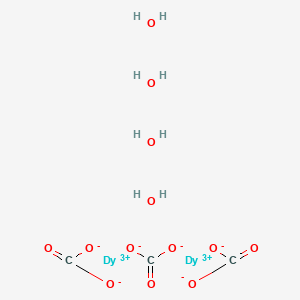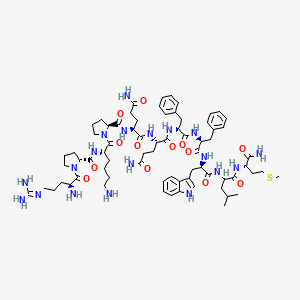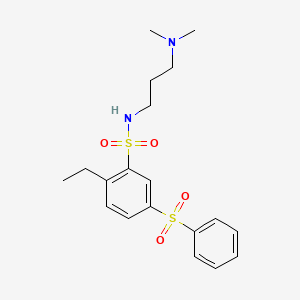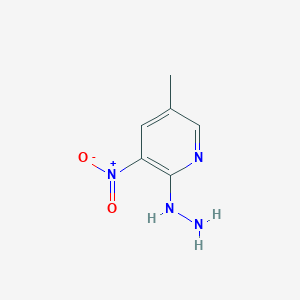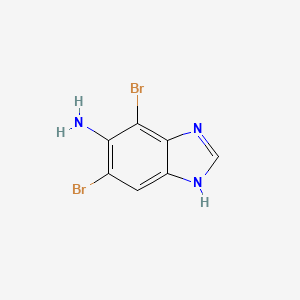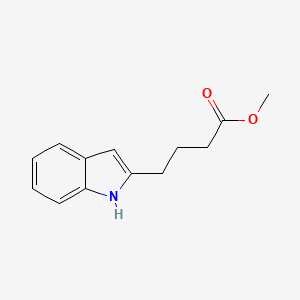
Methyl 4-(1H-indol-2-yl)butanoate
Vue d'ensemble
Description
Methyl 4-(1H-indol-2-yl)butanoate , also known by its chemical formula C14H17NO2 , is a compound with intriguing properties. It belongs to the class of organic compounds called esters . The name itself provides insights into its structure: it consists of a butanoate group (a four-carbon chain with a carboxylate functional group) attached to an indole ring.
Synthesis Analysis
The synthesis of this compound involves the reaction between 4-(1H-indol-2-yl)butanoic acid and methanol . The esterification process occurs, resulting in the formation of Methyl 4-(1H-indol-2-yl)butanoate . This reaction is typically catalyzed by an acid, such as sulfuric acid or hydrochloric acid .
Molecular Structure Analysis
The molecular structure of Methyl 4-(1H-indol-2-yl)butanoate reveals the following key features:
- A butanoate group (CH3CH2CH2COO-) attached to the indole ring.
- The indole ring , which consists of a benzene ring fused with a pyrrole ring.
Chemical Reactions Analysis
This compound can participate in various chemical reactions:
- Hydrolysis : Under acidic or basic conditions, it can be hydrolyzed back to the corresponding carboxylic acid and methanol.
- Esterification : It can react with other alcohols to form different esters.
- Substitution Reactions : The indole ring can undergo electrophilic substitution reactions.
Physical And Chemical Properties Analysis
- Physical State : It exists as a liquid .
- Melting Point : Approximately -20°C .
- Boiling Point : Around 250°C .
- Solubility : Soluble in organic solvents like methanol and ethyl acetate .
Safety And Hazards
- Warning : It may cause skin and eye irritation.
- Precautions : Handle with care, wear appropriate protective gear, and work in a well-ventilated area.
Orientations Futures
Research on Methyl 4-(1H-indol-2-yl)butanoate continues to explore its potential applications, including:
- Medicinal Chemistry : Investigating its pharmacological properties and potential therapeutic uses.
- Materials Science : Exploring its role in organic synthesis and material design.
Propriétés
IUPAC Name |
methyl 4-(1H-indol-2-yl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-16-13(15)8-4-6-11-9-10-5-2-3-7-12(10)14-11/h2-3,5,7,9,14H,4,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQNBSPRKLUEKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1=CC2=CC=CC=C2N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342534 | |
| Record name | Methyl 4-(1H-indol-2-yl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(1H-indol-2-yl)butanoate | |
CAS RN |
28093-53-0 | |
| Record name | Methyl 4-(1H-indol-2-yl)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60342534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



